molecular formula C12H21NO3 B12608550 [(2S)-1-Acetylpiperidin-2-yl]methyl butanoate CAS No. 647021-23-6

[(2S)-1-Acetylpiperidin-2-yl]methyl butanoate

Cat. No.: B12608550
CAS No.: 647021-23-6
M. Wt: 227.30 g/mol
InChI Key: AOVLVPVLEXGMJV-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2S)-1-Acetylpiperidin-2-yl]methyl butanoate is a chemical compound that belongs to the class of esters Esters are organic compounds derived from carboxylic acids and alcohols This particular compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-1-Acetylpiperidin-2-yl]methyl butanoate typically involves the esterification of butanoic acid with an alcohol derivative of piperidine. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of flow microreactors allows for better control over reaction parameters, leading to a more sustainable and scalable process .

Chemical Reactions Analysis

Types of Reactions

[(2S)-1-Acetylpiperidin-2-yl]methyl butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water

    Reduction: Lithium aluminum hydride, dry ether

    Substitution: Nucleophiles such as amines or alcohols

Major Products Formed

    Hydrolysis: Butanoic acid and [(2S)-1-Acetylpiperidin-2-yl]methanol

    Reduction: [(2S)-1-Acetylpiperidin-2-yl]methanol

    Substitution: Various substituted esters depending on the nucleophile used

Mechanism of Action

The mechanism of action of [(2S)-1-Acetylpiperidin-2-yl]methyl butanoate involves its interaction with specific molecular targets in biological systems. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2S)-1-Acetylpiperidin-2-yl]methyl butanoate is unique due to its piperidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler esters like methyl butanoate and ethyl butanoate, making it valuable for specific applications in research and industry.

Properties

CAS No.

647021-23-6

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

[(2S)-1-acetylpiperidin-2-yl]methyl butanoate

InChI

InChI=1S/C12H21NO3/c1-3-6-12(15)16-9-11-7-4-5-8-13(11)10(2)14/h11H,3-9H2,1-2H3/t11-/m0/s1

InChI Key

AOVLVPVLEXGMJV-NSHDSACASA-N

Isomeric SMILES

CCCC(=O)OC[C@@H]1CCCCN1C(=O)C

Canonical SMILES

CCCC(=O)OCC1CCCCN1C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.